2-(Aminomethyl)pyridin-4-amine dihydrochloride
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Overview
Description
2-(Aminomethyl)pyridin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often utilized in organic synthesis and as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyridin-4-amine dihydrochloride typically involves the hydrogenation of 2-cyano pyridine. This process requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon . The reaction is carried out under controlled temperature and pressure to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyridin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(Aminomethyl)pyridin-4-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: As a precursor for the development of pharmaceutical compounds and in drug discovery.
Industry: In the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Picolylamine: An organic compound with similar chemical properties and applications.
4-Aminopyridine: Another pyridine derivative used in research and medicine.
Uniqueness
2-(Aminomethyl)pyridin-4-amine dihydrochloride is unique due to its specific structure, which allows it to form stable coordination complexes and participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
2-(aminomethyl)pyridin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-6-3-5(8)1-2-9-6;;/h1-3H,4,7H2,(H2,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHIOZQGXXMYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137987-01-8 |
Source
|
Record name | 2-(aminomethyl)pyridin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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